Exo2

Beschreibung

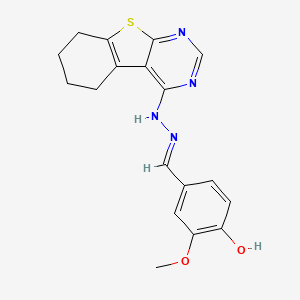

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-24-14-8-11(6-7-13(14)23)9-21-22-17-16-12-4-2-3-5-15(12)25-18(16)20-10-19-17/h6-10,23H,2-5H2,1H3,(H,19,20,22)/b21-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNUTEMVQGLDAG-ZVBGSRNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the EXO2 Water Quality Sonde: Principles of Operation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core operational principles of the YSI EXO2 water quality sonde, a versatile and robust multiparameter instrument designed for high-fidelity environmental monitoring. This document delves into the fundamental technologies of its key sensors, data acquisition methodologies, and experimental protocols essential for ensuring data integrity and accuracy.

The this compound sonde is a highly adaptable platform capable of accommodating a suite of smart sensors, each employing specific electrochemical, optical, or physical detection methods to measure a wide array of water quality parameters.[1][2] These digital "smart" sensors are equipped with onboard memory and processing capabilities, allowing for independent calibration and data storage, which enhances field efficiency and data reliability.[3][4] The sonde itself is constructed from durable materials, including titanium and high-impact plastics, to withstand harsh environmental conditions.[5][6]

Core Principles of Sensor Operation

The this compound's modular design allows for the concurrent measurement of multiple parameters. The following sections detail the scientific principles underpinning the most commonly utilized sensors.

Optical Dissolved Oxygen (DO) Sensor

The EXO optical dissolved oxygen sensor operates on the principle of luminescence quenching by molecular oxygen.[6][7][8] A chemical dye immobilized in a sensor cap is excited by a blue light-emitting diode (LED), causing it to luminesce.[6][7][8] The lifetime of this luminescence is inversely proportional to the concentration of dissolved oxygen present at the sensor's surface.[7][8] When an oxygen molecule collides with the excited dye molecule, it quenches the fluorescence, reducing the lifetime of the emission. A photodiode measures this lifetime. To enhance accuracy and stability, a red light is also used during the measurement cycle as a reference.[6][7][8] The relationship between luminescence lifetime and oxygen pressure is described by the Stern-Volmer equation, with polynomial non-linear regression used to process the data for high accuracy across a wide range of concentrations.[7][8]

Signaling Pathway for Optical Dissolved Oxygen Sensor

Caption: Signaling pathway for the EXO optical dissolved oxygen sensor.

Conductivity and Temperature Sensor

The EXO conductivity and temperature sensor is a combination probe that provides critical data for multiple parameters. Temperature is measured using a highly stable thermistor, a semiconductor device whose electrical resistance changes significantly with temperature.[9] This change in resistance is measured and converted into a temperature reading.

Conductivity is determined using a four-electrode cell, a method designed to minimize errors from electrode polarization and fouling.[9] Two outer electrodes are driven by an alternating current, while two inner electrodes measure the resulting voltage drop across the water sample.[9] This voltage is then used to calculate the conductance of the solution. To obtain the specific conductance (conductivity), the measured conductance is multiplied by the cell constant, a value determined during calibration.[9]

Data Workflow for Conductivity and Temperature Sensor

Caption: Data workflow for the EXO conductivity and temperature sensor.

pH and Oxidation-Reduction Potential (ORP) Sensor

The EXO pH and ORP sensor is a combination electrode system. The pH measurement is based on the Nernst equation, which relates the measured potential difference to the hydrogen ion concentration. The sensor consists of a glass electrode with a thin glass membrane that is sensitive to hydrogen ions and a reference electrode that provides a stable potential.[7] The potential difference between these two electrodes is proportional to the pH of the solution.

The ORP measurement quantifies the overall oxidizing or reducing capacity of a solution. It is a non-specific measurement that reflects the combined effects of all dissolved redox-active species. The ORP sensor utilizes a platinum button electrode, which is relatively inert, and the same reference electrode as the pH sensor. The potential difference between the platinum electrode and the reference electrode provides the ORP value in millivolts.

Turbidity Sensor

The EXO turbidity sensor operates on the principle of nephelometry, which measures the amount of light scattered at a 90-degree angle to an incident light beam.[10] The sensor employs a near-infrared (NIR) light source to minimize interference from colored dissolved organic matter.[10] As the light passes through the water sample, it is scattered by suspended particles. A detector positioned at 90 degrees to the light source measures the intensity of the scattered light. This intensity is directly proportional to the turbidity of the sample. The sensor is calibrated using formazin standards and reports values in Formazin Nephelometric Units (FNU).[10]

Total Algae Sensor (Chlorophyll and Phycocyanin/Phycoerythrin)

The EXO total algae sensor is a dual-channel fluorescence sensor designed to estimate the biomass of different algal groups. It simultaneously measures chlorophyll, present in all algae, and either phycocyanin (for freshwater) or phycoerythrin (for saltwater), which are accessory pigments found in cyanobacteria (blue-green algae).[3][11]

The sensor uses two LEDs with different excitation wavelengths. One LED emits blue light (around 470 nm) to excite chlorophyll a, and the other emits orange light (around 590 nm for phycocyanin) or green light (for phycoerythrin) to excite the accessory pigments.[3][11] The resulting fluorescence emissions are detected by a photodiode, and the sensor outputs two separate data sets for chlorophyll and the accessory pigment.[3][11]

Quantitative Sensor Specifications

The following table summarizes the key performance specifications for the primary this compound sensors.

| Parameter | Sensor Type | Range | Accuracy | Resolution |

| Temperature | Thermistor | -5 to 50 °C | ±0.01 °C | 0.001 °C |

| Conductivity | 4-electrode cell | 0 to 200 mS/cm | ±0.5% of reading or 0.001 mS/cm, whichever is greater | 0.001 mS/cm |

| Dissolved Oxygen | Optical, luminescence lifetime | 0 to 500% air saturation; 0 to 50 mg/L | 0 to 200%: ±1% of reading or 1% saturation, w.i.g.; 0 to 20 mg/L: ±0.1 mg/L or 1% of reading, w.i.g. | 0.1% air saturation; 0.01 mg/L |

| pH | Glass combination electrode | 0 to 14 units | ±0.1 pH units within ±10 °C of calibration temperature | 0.01 units |

| ORP | Platinum button | -999 to +999 mV | ±20 mV in Redox standard solution | 0.1 mV |

| Turbidity | Optical, 90-degree scatter | 0 to 4000 FNU | 0 to 999 FNU: 0.3 FNU or ±2% of reading, w.i.g.; 1000 to 4000 FNU: ±5% of reading | 0.01 FNU (0-999 FNU); 0.1 FNU (1000-4000 FNU) |

| Total Algae (Chlorophyll) | Optical, fluorescence | 0 to 400 µg/L; 0 to 100 RFU | Dependent on methodology | 0.1 µg/L Chl a; 0.1% RFU |

| Total Algae (Phycocyanin) | Optical, fluorescence | 0 to 100 µg/L; 0 to 100 RFU | Dependent on methodology | 0.1 µg/L PC; 0.1% RFU |

w.i.g. = whichever is greater

Experimental Protocols: Calibration and Deployment

Accurate data collection with the this compound sonde necessitates strict adherence to standardized calibration and deployment protocols. The following provides a general methodology for key sensors.

General Calibration Workflow

A standardized workflow is crucial for accurate and reproducible sensor calibrations.

General Sensor Calibration Workflow

Caption: A generalized workflow for the calibration of this compound sensors.

Detailed Methodologies

1. Conductivity/Temperature Sensor Calibration:

-

Objective: To determine the cell constant of the conductivity sensor.

-

Materials: NIST-traceable conductivity standard (e.g., 1,000 µS/cm or 50,000 µS/cm), deionized water, EXO calibration cup.

-

Procedure:

-

Clean the sensor and calibration cup thoroughly.

-

Rinse the sensor and cup with deionized water, followed by a rinse with a small amount of the conductivity standard.

-

Fill the calibration cup with fresh conductivity standard, ensuring the sensor electrodes are fully submerged.

-

Allow the temperature reading to stabilize.

-

In the KOR software, initiate the conductivity calibration and enter the value of the standard at 25 °C. The software will use the measured temperature to automatically calculate the expected conductivity of the standard at that temperature.

-

Once the reading stabilizes, accept the calibration.

-

2. pH Sensor Calibration:

-

Objective: To establish the slope and offset of the pH electrode.

-

Materials: pH buffer solutions (typically pH 7, 4, and 10), deionized water, EXO calibration cup.

-

Procedure:

-

Perform a two- or three-point calibration.

-

Start with the pH 7 buffer. Rinse the sensor and cup with deionized water, then with a small amount of the pH 7 buffer.

-

Immerse the sensor in fresh pH 7 buffer and allow the reading to stabilize.

-

Enter "7.00" as the standard value and accept the calibration point.

-

Repeat the rinse and immersion process for the pH 4 and/or pH 10 buffers. The software will use the temperature reading to correct the buffer values.

-

After accepting all calibration points, the software will display the millivolt slope, which should be within the acceptable range (typically 55-60 mV/pH unit).

-

3. Optical Dissolved Oxygen Sensor Calibration:

-

Objective: To calibrate the sensor to a known oxygen concentration.

-

Materials: Water-saturated air or air-saturated water, EXO calibration cup, barometer.

-

Procedure (Water-Saturated Air Method):

-

Place a small amount of water (approximately 1 cm) in the bottom of the EXO calibration cup.

-

Insert the sonde with the DO sensor into the cup and seal it. This creates a 100% humid environment.

-

Allow at least 10 minutes for the temperature to equilibrate.

-

In the KOR software, initiate the DO calibration.

-

Enter the current barometric pressure.

-

Once the reading stabilizes, accept the calibration.

-

4. Turbidity Sensor Calibration:

-

Objective: To calibrate the sensor's response to known turbidity standards.

-

Materials: 0 FNU standard (deionized water), and one or two other turbidity standards (e.g., 10 FNU, 100 FNU, or 1000 FNU), EXO calibration cup.

-

Procedure:

-

Perform a one-, two-, or three-point calibration.

-

Start with the 0 FNU standard. Rinse the sensor and cup thoroughly with deionized water.

-

Fill the cup with deionized water, ensuring no air bubbles are on the sensor's optical face.

-

Enter "0" as the standard value and accept the calibration point.

-

Repeat the rinse and immersion process for the other turbidity standards.

-

Finalize the calibration.

-

Deployment Protocol

-

Pre-Deployment Check: Ensure all sensors are properly calibrated and that the sonde's batteries are charged.

-

Sonde Configuration: Use the KOR software to set the logging interval, parameters to be logged, and deployment site information.

-

Field Deployment:

-

Remove the calibration cup.

-

Lower the sonde into the water body to the desired depth.

-

Allow sufficient time for the sensors to acclimate to the ambient water conditions before initiating logging.

-

-

Data Retrieval: After the deployment period, retrieve the sonde and connect it to a computer to download the logged data using the KOR software.

-

Post-Deployment Check: It is good practice to check the sensor readings in known standards after retrieval to assess any drift that may have occurred during deployment.

This guide provides a foundational understanding of the principles and protocols associated with the this compound water quality sonde. For detailed, instrument-specific instructions and advanced applications, users should always consult the official YSI EXO user manuals and supporting documentation.

References

- 1. pacioos.hawaii.edu [pacioos.hawaii.edu]

- 2. striresearch.si.edu [striresearch.si.edu]

- 3. YSI EXO pH & ORP Smart Sensor (Guarded) | Xylem US [xylem.com]

- 4. YSI EXO Turbidity Smart Sensor | Xylem US [xylem.com]

- 5. fondriest.com [fondriest.com]

- 6. YSI EXO-series Multiparameter Sonde – Observator [observator.com]

- 7. fondriest.com [fondriest.com]

- 8. cms.santamonicabay.org [cms.santamonicabay.org]

- 9. xylemanalytics.com [xylemanalytics.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. YSI Multiparameter Datalogging Sondes [geotechenv.com]

An In-depth Technical Guide to the YSI EXO2 Multiparameter Sonde for Environmental Monitoring: Applications in Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

The YSI EXO2 multiparameter sonde stands as a robust and versatile tool for real-time, in-situ water quality monitoring. Its advanced sensor technology and durable design make it an indispensable asset for a wide range of environmental research applications. Furthermore, the data generated by the this compound can provide critical insights for the drug development sector, particularly in understanding how environmental factors can influence biological pathways and drug efficacy. This technical guide provides a comprehensive overview of the YSI this compound, its core functionalities, detailed experimental protocols, and explores the significant implications of its measurements for cellular and molecular research.

YSI this compound Sonde: Core Features and Technical Specifications

The YSI this compound is a highly adaptable water quality monitoring platform, engineered for both short-term and long-term deployments in diverse aquatic environments, from freshwater lakes and rivers to estuaries and coastal oceans.[1] Its modular design allows for the simultaneous measurement of multiple parameters, providing a holistic view of water quality dynamics.

Physical and Operational Specifications

The this compound sonde is constructed from durable materials, including titanium and high-impact plastics, to withstand harsh environmental conditions.[2] Key physical and operational specifications are summarized in the table below.

| Specification | Value |

| Diameter | 7.62 cm (3.00 in)[1] |

| Length | 71.10 cm (28.00 in)[1] |

| Weight | 3.60 kg (7.90 lbs)[1] |

| Operating Temperature | -5 to +50°C (23 to 122°F)[2] |

| Storage Temperature | -20 to +80°C (-4 to 176°F)[2] |

| Depth Rating | 0 to 250 m (0 to 820 ft)[2] |

| Sensor Ports | 7 (6 available when central wiper is used)[1] |

| Data Memory | 512 MB total memory; >1,000,000 logged readings[2] |

| Sample Rate | Up to 4 Hz[3] |

| Battery Life | Typically 90 days at a 15-minute logging interval with a standard sensor load[2] |

| Communications | USB, RS-232, SDI-12, Bluetooth[3] |

Sensor Portfolio and Measurable Parameters

The this compound sonde's versatility stems from its interchangeable "smart" sensors. Each sensor is a digital instrument that is automatically recognized by the sonde.[2] The available sensors and the primary parameters they measure are detailed in the following table.

| Sensor Type | Parameters Measured | Range | Accuracy |

| Conductivity/Temperature | Conductivity, Temperature, Salinity, Total Dissolved Solids | 0 to 200 mS/cm, -5 to 50 °C | ±0.5% of reading or 0.001 mS/cm, ±0.01 °C |

| Optical Dissolved Oxygen | Dissolved Oxygen (% saturation and mg/L) | 0 to 500% air saturation, 0 to 50 mg/L | ±1% of reading or 1% air saturation, ±0.1 mg/L or 1% of reading |

| pH/ORP | pH, ORP | 0 to 14 pH units, -999 to 999 mV | ±0.1 pH units, ±20 mV |

| Turbidity | Turbidity | 0 to 4000 FNU | ±2% of reading or 0.3 FNU |

| Total Algae (Chlorophyll + Phycocyanin/Phycoerythrin) | Chlorophyll, Phycocyanin/Phycoerythrin | 0 to 400 µg/L Chl, 0 to 100 µg/L PC/PE | Varies by pigment |

| fDOM (fluorescent Dissolved Organic Matter) | fDOM | 0 to 300 ppb QSU | Linearity: R² > 0.999 |

| Nitrate (ISE) | Nitrate | 0 to 200 mg/L-N | ±10% of reading or 2 mg/L-N |

| Ammonium (ISE) | Ammonium | 0 to 200 mg/L-N | ±10% of reading or 2 mg/L-N |

| Chloride (ISE) | Chloride | 0 to 18,000 mg/L-Cl | ±15% of reading or 5 mg/L-Cl |

Note: Sensor specifications are subject to change. Please refer to the manufacturer's documentation for the most current information.[3]

Experimental Protocols: Calibration and Deployment

Accurate data collection is contingent upon proper calibration and deployment of the this compound sonde. The following sections provide detailed methodologies for these critical procedures.

Sensor Calibration Workflow

Regular calibration against known standards is essential to ensure data quality. The KOR software provides a user-friendly interface for guided calibrations.[4] A general workflow for sensor calibration is outlined below.

References

An In-depth Technical Guide to the EXO2 Water Quality Monitoring System

The EXO2 water quality monitoring system, a product of YSI, a Xylem brand, stands as a sophisticated and versatile platform for the collection of high-resolution in-situ water quality data. Engineered for reliability in a spectrum of aquatic environments—from freshwater lakes and rivers to estuaries and coastal oceans—the this compound sonde is a cornerstone for researchers, scientists, and environmental monitoring professionals. Its robust design, coupled with a suite of smart, interchangeable sensors, facilitates both short-term profiling and long-term, unattended deployments, providing critical data for a wide range of scientific and drug development applications.

This technical guide delves into the core features of the this compound system, offering a detailed overview of its operational specifications, sensor capabilities, and data management workflows. It is intended to serve as a comprehensive resource for users in the research and development sectors, enabling the effective planning and execution of water quality monitoring studies.

Core System Specifications

The this compound sonde is the central component of the monitoring system, housing the sensors, data logging, and communication modules. Its durable construction and user-friendly design are tailored for demanding field conditions.

| Feature | Specification |

| Sensor Ports | 7 universal "smart" ports (6 available when central wiper is used)[1] |

| Dimensions | Diameter: 7.62 cm (3.00 in), Length: 71.1 cm (28.00 in)[1][2] |

| Weight | 3.60 kg (7.90 lb) with batteries[1][2] |

| Material | Titanium, Xenoy®, Lexan®, 316 stainless steel |

| Depth Rating | Up to 250 meters (820 feet) |

| Operating Temperature | -5 to 50°C |

| Storage Temperature | -20 to 80°C |

| Internal Memory | 512 MB, capable of storing over 1,000,000 logged readings |

| Power Supply | 4 D-cell alkaline batteries; external power compatible |

| Battery Life | Approximately 90 days with a typical sensor load logging at 15-minute intervals[1] |

| Communication | Bluetooth, USB, RS-232, SDI-12[3] |

Smart Sensor Technology

A key feature of the this compound platform is its "smart" sensor technology. Each sensor is a self-contained unit with on-board memory and processing capabilities. This allows for calibration data to be stored directly on the sensor, enabling users to calibrate sensors in the lab and deploy them on any this compound sonde in the field without the need for sonde-specific calibration. The universal sensor ports automatically recognize the connected sensor type.

Data Flow and System Integration

The this compound system is designed for seamless data acquisition and integration into various workflows. The following diagram illustrates the typical data flow from the sensor to the end-user.

Quantitative Sensor Specifications

The this compound sonde can be configured with a variety of sensors to measure numerous water quality parameters. The following tables summarize the key performance specifications for the most common sensors.

Conductivity & Temperature Sensor

| Parameter | Range | Accuracy | Resolution |

| Conductivity | 0 to 200 mS/cm | 0 to 100 mS/cm: ±0.5% of reading or 0.001 mS/cm (whichever is greater); 100 to 200 mS/cm: ±1% of reading | 0.0001 to 0.01 mS/cm (range dependent) |

| Temperature | -5 to 50°C | ±0.01°C | 0.001°C |

Optical Dissolved Oxygen Sensor

| Parameter | Range | Accuracy | Resolution |

| % Saturation | 0 to 500% | 0 to 200%: ±1% of reading or 1% saturation (whichever is greater); 200 to 500%: ±5% of reading | 0.1% |

| mg/L | 0 to 50 mg/L | 0 to 20 mg/L: ±0.1 mg/L or 1% of reading (whichever is greater); 20 to 50 mg/L: ±5% of reading | 0.01 mg/L |

Turbidity Sensor

| Parameter | Range | Accuracy | Resolution |

| Turbidity | 0 to 4000 FNU | 0 to 999 FNU: 0.3 FNU or ±2% of reading (whichever is greater); 1000 to 4000 FNU: ±5% of reading | 0.01 to 0.1 FNU (range dependent) |

pH and pH/ORP Sensors

| Parameter | Range | Accuracy | Resolution |

| pH | 0 to 14 units | ±0.1 pH unit within ±10°C of calibration temperature | 0.01 units |

| ORP | -999 to 999 mV | ±20 mV | 0.1 mV |

Total Algae Sensor (Chlorophyll and Phycocyanin/Phycoerythrin)

| Parameter | Range | Accuracy | Resolution |

| Chlorophyll | 0 to 400 µg/L, 0 to 100 RFU | Linearity: r² ≥ 0.999 for Rhodamine WT | 0.01 µg/L or 0.01 RFU |

| Phycocyanin (PC) | 0 to 100 µg/L, 0 to 100 RFU | Linearity: r² ≥ 0.999 for Rhodamine WT | 0.01 µg/L or 0.01 RFU |

| Phycoerythrin (PE) | 0 to 280 µg/L, 0 to 100 RFU | Linearity: r² ≥ 0.999 for Rhodamine WT | 0.01 µg/L or 0.01 RFU |

fDOM (fluorescent Dissolved Organic Matter) Sensor

| Parameter | Range | Accuracy | Resolution |

| fDOM | 0 to 300 ppb QSE | Linearity: R² > 0.999 for 300 ppb Quinine Sulfate solution | 0.01 ppb QSE |

Experimental Protocols

The versatility of the this compound sonde allows for its use in a wide array of experimental designs. Below are detailed methodologies for two common applications.

Protocol 1: Long-Term, Unattended Monitoring of a Freshwater Reservoir

Objective: To monitor key water quality parameters at a fixed location in a reservoir over an extended period to assess diurnal and seasonal changes.

Methodology:

-

Pre-Deployment Preparation:

-

Install the desired suite of smart sensors into the this compound sonde (e.g., Conductivity/Temperature, pH, Dissolved Oxygen, Turbidity, and Total Algae).

-

Perform a multi-point calibration of each sensor in the laboratory according to the manufacturer's guidelines using fresh, certified calibration standards.

-

Install four new D-cell alkaline batteries in the sonde's battery compartment.

-

Configure the sonde's internal logger to record data at a 15-minute interval. Enable the central wiper to clean the sensors before each measurement.

-

Connect the sonde to a computer running KOR software to verify sensor readings and battery status.

-

-

Deployment:

-

Select a representative monitoring location in the reservoir, away from direct shoreline influences.

-

Securely moor the this compound sonde to a buoy or a fixed structure at the desired depth. Ensure the sonde is oriented vertically with the sensors facing downwards.

-

Record the GPS coordinates of the deployment location.

-

-

Data Retrieval and Maintenance:

-

Visit the deployment site at regular intervals (e.g., monthly) for data retrieval and maintenance.

-

Establish a wireless Bluetooth connection between the sonde and a field-ready laptop or the EXO Handheld.

-

Download the logged data from the sonde's internal memory.

-

Perform a field check of the sensors against a freshly calibrated field meter to assess for drift.

-

Clean any biofouling from the sonde body and sensor guards.

-

Replace batteries as needed, based on the remaining power reported in the KOR software.

-

-

Post-Processing and Analysis:

-

Import the downloaded data into a data analysis software package.

-

Apply any necessary quality control checks and corrections to the data.

-

Analyze the time-series data to identify trends, diurnal cycles, and seasonal patterns in the measured water quality parameters.

-

Protocol 2: Vertical Profiling of a Stratified Water Column

Objective: To characterize the vertical structure of a lake or coastal water body by measuring key parameters at discrete depths.

Methodology:

-

Pre-Profiling Preparation:

-

Install the desired sensors (e.g., Conductivity/Temperature, Dissolved Oxygen, pH, Turbidity, and Chlorophyll) into the this compound sonde. A depth sensor is mandatory for this application.

-

Perform sensor calibrations as described in Protocol 1.

-

Connect the this compound sonde to the EXO Handheld via a field cable of sufficient length to reach the maximum desired profiling depth.

-

Ensure the EXO Handheld is fully charged.

-

-

Profiling Procedure:

-

Navigate to the desired sampling station.

-

On the EXO Handheld, initiate a new "Discrete" or "Continuous" logging session.

-

Lower the this compound sonde to just below the water surface and allow the sensors to equilibrate for 2-3 minutes. Record the surface readings.

-

Lower the sonde in discrete depth intervals (e.g., every 1 meter). At each depth, allow the sensor readings to stabilize before recording the data point.

-

Continue this process until the desired maximum depth is reached.

-

Slowly retrieve the sonde, taking care to avoid entanglement of the cable.

-

-

Data Management and Analysis:

-

Save the profiling data on the EXO Handheld.

-

Transfer the data from the handheld to a computer for analysis.

-

Plot the measured parameters as a function of depth to visualize the vertical profiles.

-

Analyze the profiles to identify features such as the thermocline, pycnocline, and chemocline, and to understand the vertical distribution of dissolved oxygen, phytoplankton, and other constituents.

-

Conclusion

The this compound water quality monitoring system provides a robust, reliable, and highly versatile platform for a wide range of scientific and research applications. Its modular design, smart sensor technology, and extended deployment capabilities empower users to collect high-quality data with efficiency and confidence. By following standardized experimental protocols, researchers can ensure the integrity and comparability of their data, leading to a deeper understanding of aquatic ecosystems and the factors that influence them.

References

EXO2 Sonde: A Technical Guide for In-Depth Freshwater Ecosystem Analysis

An essential tool for researchers, scientists, and environmental professionals, the YSI EXO2 multiparameter sonde offers a robust and versatile platform for real-time, high-accuracy water quality monitoring in freshwater ecosystems. This guide provides a comprehensive overview of the this compound sonde's capabilities, detailed experimental protocols for its application, and a framework for interpreting the collected data to assess ecosystem health.

The this compound sonde is a highly adaptable instrument capable of measuring a wide array of water quality parameters simultaneously.[1] Its durable construction, long-term deployment capabilities, and advanced sensor technology make it an invaluable asset for a variety of freshwater applications, from routine monitoring to targeted research on pollution events and their ecosystem impacts.

Core Technical Specifications

The this compound sonde is designed for both attended and unattended monitoring in diverse freshwater environments, including lakes, rivers, and reservoirs.[1][2] Key features include a 7-port design that can be customized with a variety of "smart" sensors, a central wiper for anti-fouling, and a battery compartment for extended deployments.[2][3]

Physical and Operational Specifications

| Feature | Specification |

| Diameter | 7.62 cm (3.00 in)[1] |

| Length | 71.10 cm (28.00 in)[1] |

| Weight | 3.60 kg (7.90 lbs) |

| Sensor Ports | 7 (6 available when central wiper is used)[1] |

| Operating Temperature | -5 to 50°C |

| Storage Temperature | -20 to +80°C |

| Maximum Depth | 250 m (820 ft)[1] |

| Communication | Bluetooth, USB, RS-485, RS-232, SDI-12[4] |

| Internal Memory | 512 MB |

| Power | 4 D-cell alkaline batteries or external power |

Available "Smart" Sensors for Freshwater Analysis

The this compound sonde's versatility stems from its interchangeable "smart" sensors, which are automatically recognized by the sonde upon installation.[4] This plug-and-play functionality allows users to tailor the sonde to the specific needs of their research.

| Parameter | Sensor Type | Range | Accuracy |

| Temperature | Thermistor | -5 to 50°C | ±0.01°C |

| Conductivity | 4-electrode nickel cell | 0 to 200 mS/cm | ±0.5% of reading or 0.001 mS/cm |

| pH | Glass combination electrode | 0 to 14 units | ±0.1 pH units |

| Dissolved Oxygen (DO) | Optical, luminescence-based | 0 to 500% saturation | ±1% of reading or 1% saturation |

| Turbidity | Optical, nephelometric | 0 to 4000 FNU | 0.3 FNU or ±2% of reading |

| Chlorophyll a | Optical, fluorescence | 0 to 400 µg/L | R² > 0.999 |

| Blue-Green Algae (Phycocyanin) | Optical, fluorescence | 0 to 100 µg/L | R² > 0.999 |

| fDOM (fluorescent Dissolved Organic Matter) | Optical, fluorescence | 0 to 300 ppb QSU | R² > 0.999[5] |

| Nitrate | Ion Selective Electrode (ISE) | 0 to 200 mg/L-N | ±10% of reading or 2 mg/L-N |

| Ammonium | Ion Selective Electrode (ISE) | 0 to 200 mg/L-N | ±10% of reading or 2 mg/L-N |

| Chloride | Ion Selective Electrode (ISE) | 0 to 1000 mg/L | ±15% of reading or 5 mg/L |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, comparable data. The following sections outline methodologies for key freshwater ecosystem analysis applications using the this compound sonde.

Pre-Deployment and Calibration

Accurate data collection begins with proper preparation and calibration of the sonde and its sensors.

Materials:

-

This compound Sonde and installed sensors

-

EXO Handheld or computer with KOR software

-

Calibration cup

-

Deionized (DI) water

-

Appropriate calibration standards for each sensor

-

Kimwipes or lint-free cloths

-

Protective gloves

Procedure:

-

Visual Inspection: Inspect the sonde, sensors, and cables for any signs of damage. Ensure O-rings are clean and properly seated.

-

Cleaning: Thoroughly clean the sonde and sensors with DI water and a soft brush to remove any debris or biofouling from previous deployments.

-

Software Connection: Connect the sonde to the handheld device or computer and establish communication using the KOR software.

-

Sensor Calibration: Calibrate each sensor according to the manufacturer's instructions. Use fresh, certified calibration standards for each parameter. A multi-point calibration is recommended for most sensors to ensure accuracy across the expected measurement range. For example, a two-point calibration for pH would typically use buffers of pH 7 and pH 10.

-

Record Keeping: Record all calibration details, including the date, time, standards used, and pre- and post-calibration readings. The KOR software automates much of this process.

-

Deployment Settings: Configure the sonde's logging settings, including the sampling interval (e.g., every 15 minutes for continuous monitoring) and deployment start and end times.

Vertical Profiling in Lakes and Reservoirs

Vertical profiling is essential for understanding thermal stratification, dissolved oxygen gradients, and the distribution of phytoplankton in the water column.

Materials:

-

Calibrated this compound Sonde

-

Deployment cable marked with depth intervals

-

Boat or platform for sampling

-

GPS device to record station locations

Procedure:

-

Site Selection: Choose representative locations within the lake or reservoir, often including the deepest point and areas of interest such as near inflows or outlets.

-

Initial Measurement: At the first station, slowly lower the sonde into the water, allowing the sensors to acclimate at the surface (approximately 0.5 meters) for several minutes until readings stabilize.

-

Data Logging: Begin logging data.

-

Incremental Lowering: Lower the sonde to the next depth interval (e.g., 1-meter increments). Hold the sonde at each depth until the sensor readings stabilize before recording the data.

-

Profile Completion: Continue this process until the desired maximum depth is reached or the sonde is just above the sediment to avoid disturbance.

-

Sonde Retrieval: Slowly retrieve the sonde, logging data at the same depth intervals on the ascent can provide a quality control check.

-

Repeat at Other Stations: Repeat the profiling procedure at all selected stations.

Vertical Profiling Workflow

Continuous Monitoring for Pollution Events

Long-term, continuous monitoring is critical for detecting and characterizing transient pollution events, such as those from combined sewer overflows or industrial discharges.

Materials:

-

Calibrated this compound Sonde with a central wiper

-

Secure deployment housing (e.g., PVC pipe with perforations)

-

Mooring equipment (e.g., cables, anchors)

-

Telemetry system (optional, for real-time data access)

Procedure:

-

Site Selection: Identify a deployment location that is representative of the water body and is likely to capture potential pollution plumes. For river systems, this is often downstream of a potential source.[6]

-

Secure Deployment: Install the sonde within a protective housing to prevent damage from debris and vandalism. Securely moor the housing to a fixed object.

-

Deployment: Deploy the sonde at a depth that will ensure it remains submerged during low flow conditions but avoids being buried in sediment.

-

Set Logging Interval: Program the sonde for a frequent logging interval (e.g., every 15 minutes) to capture the dynamics of a pollution event.[6]

-

Data Retrieval and Maintenance: At regular intervals (e.g., monthly), retrieve the sonde to download data, clean the sensors, and perform calibration checks. The frequency of maintenance will depend on the biofouling potential of the site.[7]

Data Presentation and Interpretation

The quantitative data collected by the this compound sonde provides a detailed snapshot of the freshwater ecosystem's health. Presenting this data in a clear and structured format is essential for analysis and comparison.

Example Data from a Freshwater River Monitoring Study

| Parameter | Upstream of Effluent Discharge | Downstream of Effluent Discharge |

| Temperature (°C) | 15.2 | 18.5 |

| pH | 7.8 | 7.2 |

| Dissolved Oxygen (mg/L) | 8.5 | 5.2 |

| Turbidity (FNU) | 12.3 | 45.7 |

| Ammonium (mg/L-N) | 0.1 | 2.5 |

| fDOM (ppb QSU) | 25 | 75 |

This table illustrates how data from an this compound sonde can be used to assess the impact of a wastewater effluent discharge on a river. The downstream increase in temperature, turbidity, ammonium, and fDOM, coupled with a decrease in pH and dissolved oxygen, indicates a significant impact on water quality.

Logical Relationships and Ecosystem Health Assessment

The multiparameter data from the this compound sonde allows for a holistic assessment of ecosystem health by examining the relationships between different parameters. This approach is particularly relevant for environmental toxicologists and professionals in related fields who need to understand the complex impacts of stressors on aquatic life.

Framework for Assessing Ecotoxicological Risk

The data collected can be integrated into an ecological risk assessment framework to evaluate the potential harm to aquatic organisms.

Ecological Risk Assessment Framework

This framework illustrates how data from the this compound sonde (Exposure Assessment) can be combined with toxicological data (Effects Assessment) to characterize the risk posed by a stressor to the aquatic ecosystem. For instance, elevated ammonium levels detected by the sonde can be compared to known toxicity thresholds for sensitive fish species to determine the likelihood of adverse effects. This information is critical for environmental managers and can inform regulatory decisions.

Interpreting Interrelated Parameters

The true power of multiparameter monitoring lies in the ability to interpret the interplay between different water quality variables. For example:

-

Inverse relationship between DO and Temperature: Warmer water holds less dissolved oxygen, a critical factor for aquatic respiration.

-

Correlation between Turbidity and Nutrient Levels: High turbidity from runoff can be associated with increased nutrient loading, potentially leading to algal blooms.

-

pH and Ammonia Toxicity: The toxicity of ammonia to fish is highly dependent on pH, with toxicity increasing at higher pH levels.

By understanding these relationships, researchers can move beyond simple parameter measurements to a more nuanced understanding of the biogeochemical processes and ecological responses within a freshwater ecosystem. This integrated approach provides a robust foundation for sound environmental management and conservation efforts.

References

- 1. fondriest.com [fondriest.com]

- 2. Multiparameter Water Quality Sonde for Unattended Monitoring | ysi.com [ysi.com]

- 3. nexsens.com [nexsens.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. striresearch.si.edu [striresearch.si.edu]

- 6. Case Studies in Compliance | Environment Act 2021 Monitoring with the EXO Sonde [ysi.com]

- 7. Top Maintenance Tips for EXO Sondes | Protect Your Investment [ysi.com]

Navigating the Depths: An In-depth Technical Guide to EXO2 Sonde Data Interpretation for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the YSI EXO2 multiparameter water quality sonde, offering a foundational understanding for researchers, scientists, and drug development professionals. From initial setup to in-depth data interpretation, this document serves as a critical resource for leveraging the full potential of this powerful analytical tool.

Introduction to the this compound Sonde

The YSI this compound is a versatile and robust multiparameter sonde designed for the collection of high-quality water data in a variety of aquatic environments, including oceans, estuaries, rivers, lakes, and groundwater.[1][2] It features seven universal sensor ports, allowing for the simultaneous measurement of a wide range of water quality parameters.[1] The sonde is engineered for both short-term spot sampling and long-term, unattended deployments, offering exceptional data quality and reliability.[1]

Core Principles of this compound Sonde Operation

The this compound sonde operates by utilizing a suite of "smart" sensors that employ various electrochemical and optical detection methods to measure specific water quality parameters.[2][3] Each sensor is a self-contained unit with its own onboard memory and processing capabilities, which allows for independent calibration and configuration.[4] When a sensor is connected to one of the universal ports on the sonde, it is automatically recognized, simplifying the setup process.[4]

During deployment, the sonde collects data from the installed sensors at user-defined intervals. This data can be stored internally in the sonde's 512 MB memory, which can hold over one million logged readings, or transmitted in real-time to a connected handheld device, data logger, or computer.[2][5] The this compound can be powered by four D-cell alkaline batteries for standalone deployments or through an external power source for longer-term monitoring.[1]

Data Presentation: Understanding the Parameters

The this compound sonde can be configured with a variety of sensors to measure numerous water quality parameters. The following table summarizes the key quantitative data points, their units, typical sensor specifications, and their significance in environmental research.

| Parameter | Unit | Sensor Type | Range | Accuracy | Resolution | Significance in Environmental Research |

| Temperature | °C | Thermistor | -5 to 50 °C | ±0.01°C | 0.001 °C | A fundamental parameter that influences chemical reactions, biological activity, and water density.[6] It is crucial for correcting other sensor readings. |

| Specific Conductance | µS/cm | 4-Electrode Conductivity Cell | 0 to 200,000 µS/cm | ±0.5% of reading or 1 µS/cm | 0.1 µS/cm | An indicator of the total dissolved solids in the water, which can be related to salinity and nutrient levels.[7][8] |

| Salinity | psu (ppt) | Calculated from Conductivity and Temperature | 0 to 70 psu | ±1.0% of reading or 0.1 psu | 0.01 psu | A critical parameter in estuarine and marine environments, influencing species distribution and water circulation.[9] |

| pH | pH units | Glass Bulb Electrode | 0 to 14 | ±0.1 | 0.01 | Measures the acidity or alkalinity of the water, which affects the solubility and toxicity of chemicals and the health of aquatic organisms.[9] |

| Dissolved Oxygen (DO) | % saturation, mg/L | Optical, Luminescence-based | 0 to 500% saturation; 0 to 50 mg/L | ±1% of reading or 1% saturation; ±0.1 mg/L or 1% of reading | 0.1% saturation; 0.01 mg/L | Essential for the survival of most aquatic life.[9] Low DO levels can indicate pollution or eutrophication. |

| Turbidity | FNU, NTU | Optical, Nephelometric | 0 to 4000 FNU | ±2% of reading or 0.3 FNU | 0.01 FNU | A measure of water clarity, which can be affected by suspended sediments, algae, and other particulate matter. High turbidity can impact light penetration and harm aquatic life.[9] |

| Chlorophyll-a | µg/L, RFU | Optical, Fluorometric | 0 to 400 µg/L | Instrument-specific | 0.1 µg/L | An indicator of phytoplankton biomass, which is a primary producer in aquatic ecosystems. High levels can signify algal blooms.[10] |

| Phycocyanin (BGA-PC) | µg/L, RFU | Optical, Fluorometric | 0 to 100 µg/L | Instrument-specific | 0.1 µg/L | A pigment specific to blue-green algae (cyanobacteria), allowing for the specific detection of potentially harmful algal blooms.[9] |

| fDOM (fluorescent Dissolved Organic Matter) | RFU, µg/L QSE | Optical, Fluorometric | 0 to 300 RFU | Instrument-specific | 0.01 RFU | An indicator of the amount of dissolved organic matter in the water, which can influence light availability and the transport of pollutants. |

| Depth | meters, feet | Piezoresistive Pressure Sensor | 0 to 250 m | Varies with range | 0.001 m | Provides information on the vertical position of the sonde in the water column, essential for profiling studies.[1] |

| Nitrate (NO₃⁻) | mg/L-N | Ion Selective Electrode (ISE) | 0 to 200 mg/L-N | ±10% of reading or 2 mg/L-N | 0.01 mg/L-N | A key nutrient that can contribute to eutrophication and algal blooms in freshwater systems.[1] |

| Ammonium (NH₄⁺) | mg/L-N | Ion Selective Electrode (ISE) | 0 to 200 mg/L-N | ±10% of reading or 2 mg/L-N | 0.01 mg/L-N | A form of nitrogen that can be toxic to aquatic life at high concentrations and is an indicator of sewage or agricultural runoff.[11] |

| Chloride (Cl⁻) | mg/L | Ion Selective Electrode (ISE) | 0 to 18,000 mg/L | ±15% of reading or 5 mg/L | 0.01 mg/L | An indicator of salinity and can also be a sign of pollution from road salt or industrial discharge.[1] |

Experimental Protocols

Accurate and reliable data collection with the this compound sonde is contingent upon the adherence to standardized experimental protocols for calibration, deployment, and maintenance.

Sensor Calibration

Regular and proper calibration of the this compound sensors is critical for ensuring data accuracy. Calibration should be performed before each deployment and as needed based on sensor drift and environmental conditions.

General Calibration Workflow:

-

Preparation:

-

Clean the sonde and sensors thoroughly with deionized water and a soft brush.

-

Allow the sensors to acclimate to the temperature of the calibration standards.

-

Prepare fresh, certified calibration standards for each parameter.

-

-

Connecting to Software:

-

Connect the this compound sonde to a computer running KOR software or an EXO Handheld device.

-

-

Performing the Calibration:

-

Follow the on-screen prompts within the KOR software to perform a multi-point calibration for each sensor.

-

Rinse the sensors with deionized water and blot dry between different standard solutions.

-

Record the calibration results and ensure they are within acceptable limits.

-

Specific Calibration Considerations:

-

pH: Typically a two or three-point calibration using pH 7, 4, and 10 buffers.

-

Conductivity: A single-point calibration is common, using a standard that is close to the expected environmental conductivity.

-

Dissolved Oxygen: A 100% saturation calibration is performed in water-saturated air, and a 0% saturation point is established with a zero-oxygen solution.

-

Turbidity: A multi-point calibration using formazin standards (e.g., 0, 10, 100 FNU) is recommended.

-

Chlorophyll and Phycocyanin: These sensors are often factory-calibrated but can be user-calibrated with standards of known concentration.

Sonde Deployment

The deployment strategy will vary depending on the research objectives and the specific environment.

Deployment Workflow:

-

Pre-Deployment Checks:

-

Ensure all sensors are securely installed and that the sonde is properly assembled.

-

Verify battery levels and available memory.

-

Perform a final check of sensor readings in air and a bucket of site water to ensure they are reasonable.

-

-

Programming the Deployment:

-

Use the KOR software to set the logging interval, start time, and other deployment parameters.

-

-

Physical Deployment:

-

Securely moor the sonde at the desired location and depth.

-

For profiling, lower the sonde through the water column at a slow and steady rate.

-

-

Post-Deployment:

-

Upon retrieval, take a final reading in the water before removing the sonde.

-

Download the data as soon as possible.

-

Data Retrieval and Management

Data can be retrieved from the this compound sonde using the KOR software via a USB connection or Bluetooth.

Data Retrieval Workflow:

-

Connect the Sonde: Establish a connection between the sonde and a computer running KOR.

-

Download Data: Navigate to the data management section of the software and download the logged data files.

-

Export Data: Export the data in a suitable format (e.g., .csv) for further analysis in spreadsheet or statistical software.

-

Backup Data: Always create backups of the raw data files.

Data Interpretation: From Numbers to Insights

Interpreting this compound sonde data requires an understanding of the typical ranges of each parameter and the factors that can influence their values.

Identifying Normal vs. Anomalous Data

-

Spikes and Dips: Sudden, short-lived changes in a parameter's value can indicate a temporary environmental event (e.g., a discharge event) or a sensor malfunction.

-

Sensor Drift: A gradual, consistent change in a sensor's reading over time that is not related to environmental changes can indicate a need for recalibration or sensor maintenance.

-

Flat-lining: A sensor reading that remains constant over a long period, especially when other parameters are fluctuating, may suggest a sensor failure or that the sensor is out of the water.

-

Biofouling: The growth of organisms on the sensor surfaces can lead to inaccurate readings, often seen as a gradual decline in DO or a steady increase in turbidity. The this compound's central wiper is designed to mitigate this.[12]

Understanding Inter-parameter Relationships

The parameters measured by the this compound sonde are often interrelated. Understanding these relationships can provide a more holistic view of the aquatic environment.

-

Temperature and Dissolved Oxygen: As water temperature increases, its ability to hold dissolved oxygen decreases. This inverse relationship is a fundamental principle of aquatic chemistry.[6]

-

Conductivity and Salinity: Specific conductance is a direct measure of the dissolved ions in the water and is used to calculate salinity.

-

pH and Dissolved Oxygen: Photosynthesis by algae and aquatic plants consumes carbon dioxide, which can lead to an increase in pH and dissolved oxygen during daylight hours. Respiration at night has the opposite effect.

-

Turbidity and Rainfall: Rainfall events can increase runoff from the surrounding land, leading to higher turbidity in nearby water bodies.[11]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound sonde data interpretation.

References

- 1. Multiparameter Water Quality Sonde for Unattended Monitoring | ysi.com [ysi.com]

- 2. striresearch.si.edu [striresearch.si.edu]

- 3. envcoglobal.com [envcoglobal.com]

- 4. Advantages of Smart Sensors and Ports on Water Quality Sondes [ysi.com]

- 5. ysi.com [ysi.com]

- 6. environment.des.qld.gov.au [environment.des.qld.gov.au]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. Evaluation of Xylem EXO water-quality sondes and sensors [pubs.usgs.gov]

- 9. hrecos.org [hrecos.org]

- 10. theseus.fi [theseus.fi]

- 11. Case Studies in Compliance | Environment Act 2021 Monitoring with the EXO Sonde [ysi.com]

- 12. Top 10 tips for deploying multiparameter sondes in marine environments [ysi.com]

A Technical Guide to Long-Term Water Quality Monitoring with the YSI EXO2 Sonde

For Researchers and Environmental Scientists

This in-depth guide provides a comprehensive overview of the YSI EXO2 multiparameter sonde for long-term water quality monitoring. It is designed for researchers, scientists, and environmental professionals who require reliable, high-quality data for their studies. This document details the core functionalities of the this compound, from sensor technology to deployment and data management, with a focus on best practices for unattended, long-term applications.

Introduction to the YSI this compound Sonde

The YSI this compound is a versatile and robust multiparameter sonde designed for unattended water quality monitoring in a variety of environments, including oceans, estuaries, rivers, and lakes.[1] Its durable construction, advanced sensor technology, and industry-leading anti-fouling systems make it a reliable choice for extended deployments.[1][2]

The this compound sonde can be equipped with up to seven user-replaceable smart sensors, which are automatically recognized by the instrument.[3][4] This "plug-and-play" capability allows users to easily customize the sensor payload for different applications. The central port can be fitted with a wiper to keep the sensors clean and ensure data integrity during long-term deployments.[3][5]

Data can be stored onboard the sonde, transferred to a data collection platform (DCP), or relayed in real-time to a PC or handheld device via various communication protocols, including Bluetooth, USB, RS-485, and SDI-12.[6][7] The this compound can be powered by internal D-cell batteries, which can last for up to 90 days with a 15-minute logging interval, or by an external power source for longer deployments.[5][7]

This compound Sonde and Sensor Specifications

The following tables provide a summary of the technical specifications for the this compound sonde and its most commonly used sensors.

Table 1: YSI this compound Sonde Specifications

| Feature | Specification |

| Sensor Ports | 7 (6 available when central wiper is used)[5][6] |

| Diameter | 7.62 cm (3.00 in)[5] |

| Length | 71.10 cm (28.00 in)[5] |

| Weight | 3.60 kg (7.90 lbs)[5] |

| Operating Depth | Up to 250 m (820 ft)[6] |

| Communication Protocols | Bluetooth, USB, RS-485, RS-232, SDI-12[6] |

| Power | 4 D-Cell batteries or external 9-16 volt DC[7][8] |

| Battery Life | Typically 90 days at 20°C with a 15-minute logging interval[1][5] |

Table 2: YSI this compound Sensor Specifications

| Parameter | Range | Accuracy | Resolution |

| Temperature | -5 to 50 °C | ± 0.01 °C | 0.01 °C[9] |

| Conductivity | 0 to 200 mS/cm | ± 0.5% of reading or 0.001 mS/cm | 0.001 to 0.1 mS/cm[9] |

| Salinity | 0 to 70 psu | ± 1.0% of reading or 0.1 ppt | 0.01 psu[9] |

| Dissolved Oxygen (% sat) | 0 to 500% | 0 to 200%: ± 1% of reading or 1% saturation | 0.1% |

| Dissolved Oxygen (mg/L) | 0 to 50 mg/L | 0 to 20 mg/L: ± 0.1 mg/L or 1% of reading | 0.01 mg/L |

| pH | 0 to 14 units | ± 0.1 pH unit | 0.01 pH unit |

| Turbidity | 0 to 4000 FNU | 0 to 999 FNU: ± 0.3 FNU or 2% of reading | 0.1 FNU |

| Chlorophyll | 0 to 400 µg/L | N/A | 0.01 µg/L |

| Blue-Green Algae | 0 to 100 µg/L | N/A | 0.01 µg/L |

Experimental Protocols

This section details the key methodologies for successful long-term deployment of the this compound sonde, including pre-deployment preparation, sensor calibration, and deployment strategies.

Pre-Deployment Preparation and Workflow

Proper preparation is crucial for a successful long-term monitoring campaign. The following workflow outlines the key steps to be taken before deploying the this compound sonde.

Caption: Pre-Deployment Workflow for the this compound Sonde.

Sensor Calibration Protocol

Accurate sensor calibration is fundamental to collecting high-quality data. The following protocol outlines the general steps for calibrating this compound sensors using the KOR software.

-

Preparation :

-

Conductivity Calibration :

-

Rinse the sonde and sensors with the conductivity standard solution three times.[12]

-

Fill the calibration cup with fresh conductivity standard, ensuring the sensor is fully submerged.[12]

-

In the KOR software, navigate to the calibration menu and select "Specific Conductance".[12]

-

Enter the value of the standard and wait for the readings to stabilize before accepting the calibration.[11]

-

-

pH Calibration :

-

Perform a two or three-point calibration using pH buffers (e.g., 4, 7, and 10).[11]

-

Rinse the sensors with DI water and then with the first pH buffer.

-

Submerge the sensors in the first buffer, allow the readings to stabilize, and accept the calibration point.

-

Repeat the process for the remaining pH buffers.[11]

-

-

Dissolved Oxygen (DO) Calibration :

-

For a 100% saturation calibration, place the sonde in a calibration cup with about half an inch of water to create a water-saturated air environment.[12]

-

Enter the current barometric pressure into the KOR software.[12]

-

Wait for the DO and temperature readings to stabilize before completing the calibration.[12]

-

-

Turbidity Calibration :

-

Perform a one, two, or three-point calibration using turbidity standards.

-

Rinse the sonde and sensors with DI water and then with the first turbidity standard.

-

Submerge the sensors in the standard, gently inverting the sonde to remove any air bubbles.

-

Wait for the readings to stabilize and accept the calibration point. Repeat for additional standards.

-

Long-Term Deployment Strategy

The success of a long-term deployment depends on a robust strategy that considers the specific characteristics of the monitoring site.

-

Site Selection : Choose a location that is representative of the water body being studied and is secure from vandalism or theft.

-

Mooring : Secure the sonde to a fixed object such as a pier, pylon, or a bottom-mounted frame. Use heavy-duty stainless steel chains or cables for marine environments.[13]

-

Positioning : Deploy the sonde at a consistent depth to ensure data comparability over time.[13] In riverine environments, position the sonde to avoid direct impact from high-velocity flows and debris.

-

Anti-Fouling : Utilize the central wiper to regularly clean the sensor faces. For deployments in environments with heavy biofouling, consider using copper-alloy sensor guards and applying anti-fouling tape to exposed surfaces.[13]

-

Maintenance Schedule : Establish a regular maintenance schedule to clean the sonde, check for sensor drift, and recalibrate if necessary. The frequency of maintenance will depend on the biofouling potential of the site.[13]

Data Management and Quality Control

A systematic approach to data management and quality control is essential for producing a reliable long-term dataset.

Data Flow Diagram

The following diagram illustrates the flow of data from the this compound sonde to the final, quality-controlled dataset.

Caption: Data Management and Quality Control Workflow.

Quality Control Procedures

-

Field Checks : During site visits, take discrete water samples or use a calibrated handheld meter to take comparative readings. This helps to verify the accuracy of the deployed sonde's measurements.

-

Post-Deployment Calibration Check : After retrieving the sonde, perform a calibration check before cleaning the sensors. This will indicate the amount of sensor drift that occurred during the deployment.

-

Data Review : Regularly review the collected data for anomalies, such as sudden spikes or flat lines, which may indicate sensor malfunction or biofouling. The SmartQC feature in the KOR software can also help identify potential issues.[5]

Maintenance and Troubleshooting

Regular maintenance is key to extending the life of the this compound sonde and ensuring the continuous collection of high-quality data.

Routine Maintenance Schedule

A proactive maintenance schedule can help prevent data loss and equipment failure.

Caption: Recommended Maintenance Cycle for this compound Sonde.

Troubleshooting Common Issues

-

Sensor Drift : If significant sensor drift is observed, it may be due to biofouling or the need for recalibration. Clean the sensors thoroughly and perform a new calibration.

-

Data Gaps : Missing data may be caused by power failure or a full memory card. Check the battery levels and ensure the logging settings are appropriate for the deployment duration.

-

Unstable Readings : Unstable readings can be caused by air bubbles on the sensor face or a damaged sensor. Ensure the sonde is properly submerged and inspect the sensors for any physical damage.

By following the guidelines outlined in this technical guide, researchers and environmental scientists can effectively utilize the YSI this compound sonde for long-term water quality monitoring, leading to the collection of reliable and high-quality data for their studies.

References

- 1. lelab.com.my [lelab.com.my]

- 2. This compound Multiparameter Sonde | Monitoring & Control Laboratories [moncon.co.za]

- 3. envcoglobal.com [envcoglobal.com]

- 4. striresearch.si.edu [striresearch.si.edu]

- 5. fondriest.com [fondriest.com]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. ysi.com [ysi.com]

- 8. Multiparameter Water Quality Sonde for Unattended Monitoring | ysi.com [ysi.com]

- 9. hrecos.org [hrecos.org]

- 10. Top Maintenance Tips for EXO Sondes | Protect Your Investment [ysi.com]

- 11. mntap.umn.edu [mntap.umn.edu]

- 12. catalinamarinesociety.org [catalinamarinesociety.org]

- 13. Japan Blog: Top Tips for Deploying Multiparameter Sondes in Marine Environments | Xylem US [xylem.com]

Methodological & Application

Application Notes and Protocols for EXO2 Sonde Sensor Calibration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reliable water quality data is paramount in research, scientific studies, and various stages of drug development. The YSI EXO2 sonde is a powerful tool for multiparameter water quality monitoring, but the integrity of the data it produces is directly dependent on proper and regular sensor calibration.[1][2] These application notes provide detailed protocols for the calibration of key this compound sensors to ensure the highest quality data for your critical applications.

General Preparatory Protocol

A successful calibration begins with proper preparation of the sonde and workspace. An organized environment and correctly functioning equipment are essential for efficient and accurate calibration.[2]

Materials Required:

-

YSI this compound Sonde with installed sensors

-

Computer with KOR Software installed

-

EXO USB adapter or Bluetooth connection

-

Clean, lint-free cloths

-

Sensor cleaning brush

-

4 fresh D-cell batteries

-

Calibration cup[3]

-

Appropriate calibration standards for each sensor

-

Deionized (DI) water for rinsing

-

Krytox grease for O-rings[2]

Pre-Calibration Checklist:

-

Workspace Organization: Ensure a clean and organized workspace with all necessary materials readily accessible.

-

Battery Check and Replacement: Remove the battery cap using the EXO tool, replace the four D-cell batteries, and inspect and clean the O-rings before securely replacing the cap.[2][4]

-

Sensor Inspection and Cleaning: Remove the calibration cup and sensor guard.[4] Inspect each sensor for debris or fouling and clean gently with a soft brush and deionized water.[2] Ensure the hole in the temperature/conductivity sensor is clear.[2]

-

Software Connection: Connect the this compound sonde to a computer running KOR software via a USB adapter or Bluetooth.[2][5] Launch the software and establish a connection with the sonde.

-

Sensor Recognition: Verify that all installed sensors are correctly recognized by the KOR software.

Diagram: General Calibration Workflow

Caption: General workflow for this compound sonde sensor calibration.

Sensor-Specific Calibration Protocols

The recommended order for multi-sensor calibration is generally:

-

Conductivity

-

pH

-

Dissolved Oxygen

-

Turbidity

This order minimizes the potential for cross-contamination of calibration solutions.

Conductivity Sensor Calibration

Conductivity calibration is a single-point calibration performed using a standard solution with a conductivity value close to that expected in the field.[2] For seawater applications, a 50,000 µS/cm standard is commonly used.[2]

Experimental Protocol:

-

Rinsing: Thoroughly rinse the sensors and calibration cup with a small amount of the conductivity standard solution three times to remove any residual contaminants.[2]

-

Immersion: Fill the calibration cup with fresh conductivity standard, ensuring the conductivity and temperature sensor is fully submerged.[2]

-

Software Navigation: In the KOR software, navigate to the "Calibration" menu and select "Conductivity," then "SpCond µS/cm".[2]

-

Calibration: Enter the precise value of the calibration standard from the bottle label. Allow the readings to stabilize. Once stable, click "Apply" to accept the calibration.[4]

-

Verification: Record the pre- and post-calibration values.

Quantitative Data Summary: Conductivity Calibration

| Parameter | Typical Value/Range |

| Calibration Standard | 1,000 µS/cm (freshwater) or 50,000 µS/cm (seawater)[2][4] |

| Wiped Cell Constant | 0.469/cm ± 0.05 |

| Non-Wiped Cell Constant | 5.1/cm ± 10% |

| Pre-Calibration Reading | Should be recorded for sensor drift analysis |

| Post-Calibration Reading | Should match the standard value after calibration |

pH Sensor Calibration

The pH sensor calibration is typically a two or three-point process to ensure accuracy across a range of pH values.[2][6] Commonly used buffers are pH 7, 10, and 4.[2][4] It is crucial to note that the pH of buffer solutions is temperature-dependent.[2]

Experimental Protocol:

-

First Point (pH 7):

-

Second Point (pH 10 or 4):

-

Rinse the sensors and cup thoroughly with deionized water and then with the next buffer solution (e.g., pH 10.00).

-

Fill the cup with the fresh buffer.

-

Enter the temperature-corrected pH value.

-

Once the reading stabilizes, click "Apply."

-

-

Third Point (if applicable): Repeat the rinsing and calibration process for the third buffer.

-

Completion: After the final point is accepted, the software will display the calibration summary.

Quantitative Data Summary: pH Calibration

| Parameter | Typical Value/Range |

| Calibration Standards | pH 7.00, 10.00, and/or 4.00 buffers[2][4] |

| Delta Slope (7 to 10) | -165 to -180 mV (± 50 mV) |

| Delta Slope (7 to 4) | 165 to 180 mV (± 50 mV) |

| mV per Decade | 55 – 60 pH/mV |

| Pre-Calibration Readings | Record mV values for each buffer |

| Post-Calibration Readings | Should match the temperature-corrected pH values |

Optical Dissolved Oxygen (ODO) Sensor Calibration

The ODO sensor is typically calibrated using a 1-point calibration in a water-saturated air environment.[2] A 2-point calibration, which includes a zero-oxygen solution, is generally not required unless high accuracy at very low DO levels is necessary.[7][8]

Experimental Protocol:

-

Preparation: Place a small amount (about ½ inch) of water in the bottom of the calibration cup.[2]

-

Placement: Place the sonde into the calibration cup, ensuring the ODO sensor is not submerged in the water. Do not screw the collar on tightly, as the sensor needs to be at atmospheric pressure.[2]

-

Software Navigation: In the KOR software, go to the "Calibration" menu, select "ODO," and then "% saturation."[2]

-

Barometric Pressure: Obtain the current local barometric pressure and enter it into the software.[2]

-

Calibration: Allow the sensor readings to stabilize in the water-saturated air. Once stable, click "Complete."[2]

Quantitative Data Summary: Dissolved Oxygen Calibration

| Parameter | Typical Value/Range |

| Calibration Environment | 100% water-saturated air[2] |

| Barometric Pressure | Must be accurately entered for correct calibration[2] |

| DO Gain | 0.85 - 1.15 |

| Pre-Calibration Reading | Record % saturation value |

| Post-Calibration Reading | Should be 100% saturation |

Turbidity Sensor Calibration

Turbidity calibration is a multi-point process, typically using 0, and one or two other turbidity standards. It is critical to use the sonde guard during turbidity calibration.[8][9]

Experimental Protocol:

-

First Point (0 FNU):

-

Fill a clean calibration cup with deionized water.

-

In the KOR software, navigate to the "Calibration" menu and select "Turbidity."

-

Enter 0.0 as the first calibration value.

-

Gently shake or rotate the sonde to dislodge any air bubbles from the sensor face.[10]

-

Once the reading is stable, apply the calibration.[9]

-

-

Subsequent Points:

-

Rinse the sensors and cup with the next turbidity standard.

-

Fill the cup with the fresh standard.

-

Enter the value from the standard's label.

-

Ensure no bubbles are present on the sensor face.

-

Once stable, apply the calibration.

-

-

Completion: After the final point is accepted, the software will display the calibration summary.

Quantitative Data Summary: Turbidity Calibration

| Parameter | Recommended Value/Range |

| Calibration Standards | 0 FNU (DI Water), and at least one other standard (e.g., 12.4, 124 FNU)[9][10] |

| Pre-Calibration Readings | Record for each standard |

| Post-Calibration Readings | Should match the standard values |

Diagram: Sensor Calibration Sequence

Caption: Recommended sequence for multi-sensor calibration.

Maintenance and Storage

Proper maintenance and storage are crucial for extending the life of the this compound sonde and its sensors and for ensuring accurate readings between calibrations.

-

Cleaning: After each deployment, thoroughly clean the sonde and sensors with fresh water and a soft brush.

-

Storage: Store the sonde with the calibration cup attached, containing a small amount of water to keep the sensors moist.[3] This is particularly important for the pH and ODO sensors.

-

O-Ring Maintenance: Periodically inspect and lubricate the O-rings with Krytox grease to ensure a proper seal.[2]

-

Calibration Frequency: The frequency of calibration depends on the application and deployment conditions. A monthly calibration check is a good starting point, with the interval adjusted based on observed sensor drift.[11]

By following these detailed protocols, researchers, scientists, and drug development professionals can be confident in the accuracy and reliability of their water quality data collected with the YSI this compound sonde.

References

- 1. manua.ls [manua.ls]

- 2. catalinamarinesociety.org [catalinamarinesociety.org]

- 3. YSI this compound/EXO3 Calibration and Storage Cup | Sonde Maintenance and Protection | Xylem Israel [xylem.com]

- 4. mntap.umn.edu [mntap.umn.edu]

- 5. xylem.com [xylem.com]

- 6. xylem.com [xylem.com]

- 7. striresearch.si.edu [striresearch.si.edu]

- 8. ysi.com [ysi.com]

- 9. fondriest.com [fondriest.com]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. Top Maintenance Tips for EXO Sondes | Protect Your Investment [ysi.com]

Application Notes and Protocols for EXO2 Sonde Deployment in Stratified Lakes

Introduction

Thermal stratification in lakes is a common phenomenon where distinct layers of water form due to differences in temperature and density. These layers, the epilimnion (upper, warmer layer), metalimnion (middle layer with a rapid temperature change, also known as the thermocline), and hypolimnion (bottom, colder layer), create unique physicochemical environments. Accurate characterization of these layers is crucial for a wide range of limnological studies, including nutrient dynamics, dissolved oxygen modeling, and phytoplankton distribution.

The YSI EXO2 multiparameter sonde is a versatile and robust tool for obtaining high-resolution vertical profiles of key water quality parameters.[1] This document provides detailed application notes and protocols for the effective deployment of the this compound sonde to characterize stratified lakes, ensuring data integrity and comparability for researchers, scientists, and environmental monitoring professionals.

Pre-Deployment Preparation and Calibration

Accurate data collection begins with meticulous pre-deployment preparation and calibration of the this compound sonde.

Experimental Protocol: Sonde Calibration

Objective: To ensure the accuracy of all sensors on the this compound sonde before field deployment.

Materials:

-

This compound Sonde with installed sensors (Conductivity/Temperature, pH/ORP, Dissolved Oxygen, Turbidity, etc.)

-

EXO Handheld or computer with KOR software

-

Fresh calibration standards for each sensor (e.g., pH buffers 4, 7, 10; conductivity standard; 100% air saturation for DO; turbidity standards)

-

Deionized (DI) water

-

Clean, non-abrasive cloths

-

Calibration cup

Procedure:

-

Inspect and Clean Sensors: Visually inspect each sensor for any fouling or damage. Gently clean the sensors with a soft cloth and DI water.

-

Connect to Software: Connect the this compound sonde to the EXO Handheld or a computer running KOR software.

-

Calibrate Sensors: Follow the on-screen prompts in the KOR software to perform calibrations for each sensor.

-

Conductivity/Temperature: Use a conductivity standard appropriate for the expected range of the lake water.

-

pH: Perform a two or three-point calibration using fresh pH buffers (e.g., 7, 4, and 10).

-

Dissolved Oxygen (DO): A one-point calibration in 100% water-saturated air is typically sufficient. Ensure the sensor is dry and has stabilized in the moist air environment inside the calibration cup.

-

Turbidity: Perform a multi-point calibration using fresh formazin or other appropriate turbidity standards.

-

-

Record Calibration Data: After each successful calibration, the KOR software will store the calibration data. It is good practice to also manually record the pre- and post-calibration readings and the date of calibration in a logbook.

Field Deployment Techniques for Stratified Lakes

Two primary methods are used for vertical profiling with the this compound sonde in stratified lakes: Discrete Depth Profiling and Continuous Profiling. The choice of method depends on the specific research objectives and field conditions.

Discrete Depth Profiling

This method involves lowering the sonde to specific depths and allowing the sensors to stabilize before recording a measurement. This is the most accurate method for capturing the fine-scale vertical structure of the water column.

Objective: To obtain accurate water quality measurements at specific depth intervals through the water column.

Materials:

-

Calibrated this compound Sonde

-

Deployment cable with depth markings

-

EXO Handheld or field computer

-

Boat or sampling platform

-

GPS unit to record the sampling location

Procedure:

-

Site Selection: Navigate to the desired sampling location, typically the deepest point of the lake basin, to capture the full stratification profile. Record the GPS coordinates.

-